molecular formula C15H10ClNO2 B14022684 7-Chloro-1-phenyl-quinoline-2,4-dione

7-Chloro-1-phenyl-quinoline-2,4-dione

Cat. No.: B14022684
M. Wt: 271.70 g/mol
InChI Key: PMPBALWQXGOCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-phenyl-quinoline-2,4-dione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenyl-quinoline-2,4-dione typically involves the condensation of 7-chloro-4-hydroxyquinoline with phenyl isocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyl-quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-phenyl-quinoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-quinoline-2,4-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Shares the chloroquinoline core but lacks the phenyl and dione functionalities.

    1-Phenylquinoline: Similar structure but without the chloro and dione groups.

    Quinoline-2,4-dione: Lacks the chloro and phenyl substituents.

Uniqueness

7-Chloro-1-phenyl-quinoline-2,4-dione is unique due to the presence of both chloro and phenyl groups, which enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-chloro-1-phenylquinoline-2,4-dione

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-12-13(8-10)17(15(19)9-14(12)18)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

PMPBALWQXGOCRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.